![molecular formula C21H25N3O5S B2356393 N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922008-01-3](/img/structure/B2356393.png)
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Preparation of Dibenzo[e,g]isoindol-1-ones : A flexible synthesis method for dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biologically active indolocarbazoles, has been developed. This involves tetramic acid sulfonates and Suzuki–Miyaura cross-coupling reactions, followed by Scholl-type oxidative cyclizations. This method highlights the potential for creating complex heterocyclic compounds with significant biological activity (A. A. van Loon et al., 2014).
Synthesis of Novel Heterocyclic Compounds with Sulfonamido Moiety : Research aimed at creating new heterocyclic compounds featuring a sulfonamido moiety for antibacterial use has shown promising activity in some compounds. This highlights the sulfonamido group's potential in developing new therapeutics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Potential Biological Activities
Antineoplastic Agents : Thieno[2,3-b]azepin-4-ones, synthesized via a Dieckmann ring closure reaction, were investigated for antitumor activity. Although preliminary biological data did not indicate significant antineoplastic activity, such studies contribute to understanding the potential therapeutic applications of complex heterocyclic compounds (R. F. Koebel, L. Needham, C. Blanton, 1975).
Analgesic and Antidepressant Activity : Research on tricyclic compounds, including [[(alkylamino)ethyl]thio]dibenz[b,f]thiepins and their 10,11-dihydro derivatives, has indicated a combination of analgesic/antidepressant profiles. This highlights the diverse potential pharmacological applications of such heterocyclic compounds (H. Ong et al., 1980).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to targetPARP1 , a key protein involved in DNA repair and programmed cell death.
Mode of Action
This interaction could potentially inhibit the protein’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
If the compound does indeed target parp1, it could potentially affect pathways related to dna repair and programmed cell death .
Pharmacokinetics
Similar compounds have been noted to have good secondary pharmacology and physicochemical properties, as well as excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to have reduced effects on human bone marrow progenitor cells in vitro , suggesting potential cytotoxic effects.
properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-24-11-12-29-19-10-7-16(13-18(19)21(24)26)23-30(27,28)17-8-5-15(6-9-17)22-20(25)14(2)3/h5-10,13-14,23H,4,11-12H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFGUMLDRENPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide |
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